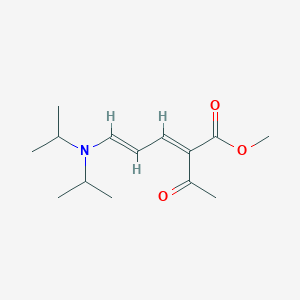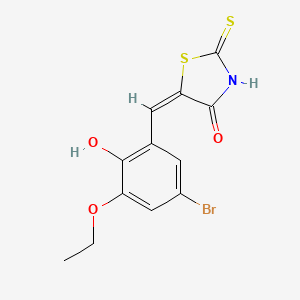
N-(2-isopropylphenyl)-2-(methylthio)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-isopropylphenyl)-2-(methylthio)benzamide, also known as NS6740, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. NS6740 belongs to the family of benzamide compounds and is known to modulate the activity of certain ion channels in the brain, making it a promising candidate for the treatment of neurological disorders.
科学研究应用
N-(2-isopropylphenyl)-2-(methylthio)benzamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, Alzheimer's disease, and neuropathic pain. It has been shown to modulate the activity of certain ion channels in the brain, such as the voltage-gated sodium channel Nav1.7 and the acid-sensing ion channel ASIC1a, which are implicated in the pathophysiology of these disorders. N-(2-isopropylphenyl)-2-(methylthio)benzamide has also been shown to have anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases.
作用机制
N-(2-isopropylphenyl)-2-(methylthio)benzamide modulates the activity of ion channels by binding to specific sites on the channel protein, thereby altering its conformation and affecting its function. For example, N-(2-isopropylphenyl)-2-(methylthio)benzamide binds to the extracellular domain of ASIC1a, causing a shift in the pH sensitivity of the channel and reducing its activity. Similarly, N-(2-isopropylphenyl)-2-(methylthio)benzamide binds to the voltage-sensing domain of Nav1.7, stabilizing the closed state of the channel and reducing its activity. These effects are thought to underlie the therapeutic potential of N-(2-isopropylphenyl)-2-(methylthio)benzamide in neurological disorders.
Biochemical and Physiological Effects
N-(2-isopropylphenyl)-2-(methylthio)benzamide has been shown to have several biochemical and physiological effects, including modulation of ion channel activity, anti-inflammatory effects, and neuroprotective effects. It has been shown to reduce neuronal excitability and inhibit the release of pro-inflammatory cytokines, such as TNF-α and IL-1β. N-(2-isopropylphenyl)-2-(methylthio)benzamide has also been shown to protect against oxidative stress and reduce neuronal apoptosis, suggesting a potential role in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
N-(2-isopropylphenyl)-2-(methylthio)benzamide has several advantages for lab experiments, including its high potency and selectivity for specific ion channels, making it a useful tool for studying their function. However, N-(2-isopropylphenyl)-2-(methylthio)benzamide also has some limitations, including its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, N-(2-isopropylphenyl)-2-(methylthio)benzamide has not yet been extensively studied in human clinical trials, so its safety and efficacy in humans are not yet fully understood.
未来方向
There are several future directions for research on N-(2-isopropylphenyl)-2-(methylthio)benzamide, including further studies of its mechanism of action and its potential therapeutic applications in neurological disorders. One area of interest is the development of more potent and selective analogs of N-(2-isopropylphenyl)-2-(methylthio)benzamide, which could have improved efficacy and fewer side effects. Additionally, further studies are needed to determine the safety and efficacy of N-(2-isopropylphenyl)-2-(methylthio)benzamide in humans, which could pave the way for its use as a therapeutic agent in the clinic.
合成方法
The synthesis of N-(2-isopropylphenyl)-2-(methylthio)benzamide involves several steps, including the preparation of the starting materials and the subsequent reaction conditions. The synthesis begins with the preparation of 2-isopropylphenylamine and 2-bromomethylthiobenzamide, which are then reacted together in the presence of a base to yield N-(2-isopropylphenyl)-2-(methylthio)benzamide. The yield of N-(2-isopropylphenyl)-2-(methylthio)benzamide can be improved by optimizing the reaction conditions, such as the choice of solvent, temperature, and reaction time.
属性
IUPAC Name |
2-methylsulfanyl-N-(2-propan-2-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NOS/c1-12(2)13-8-4-6-10-15(13)18-17(19)14-9-5-7-11-16(14)20-3/h4-12H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEIFRMIPFLINAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)C2=CC=CC=C2SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(5-{[5-(4-fluorophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B5162471.png)
![2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyethyl)benzamide](/img/structure/B5162481.png)
![4-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanethioyl]morpholine](/img/structure/B5162490.png)
![2-(2,4-dichlorophenyl)-2-oxoethyl 5-[(2-ethylphenyl)amino]-5-oxopentanoate](/img/structure/B5162503.png)
![4,4'-{sulfonylbis[(6-methyl-3,1-phenylene)sulfonyl]}dimorpholine](/img/structure/B5162505.png)
![2-({[(3-chlorophenyl)amino]carbonyl}amino)-N-(2-methoxyethyl)benzamide](/img/structure/B5162508.png)
![5-[(butylamino)methylene]-1-(2-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5162521.png)
![1,1'-[1,5-pentanediylbis(oxy)]bis(4-iodobenzene)](/img/structure/B5162524.png)


![N-(3-{[(4-fluorophenyl)amino]carbonyl}phenyl)nicotinamide](/img/structure/B5162554.png)
![(2-aminoethyl)[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]amine](/img/structure/B5162561.png)
![3-{4-[(ethylamino)sulfonyl]phenyl}-N-(2-pyridinylmethyl)propanamide](/img/structure/B5162562.png)
![N-[5-(1-cyclohexen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-N'-(3-methoxyphenyl)urea](/img/structure/B5162568.png)